molecular formula C15H17N7O2S B2428756 1-(5-methylisoxazol-3-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea CAS No. 899969-26-7

1-(5-methylisoxazol-3-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea

Cat. No.: B2428756
CAS No.: 899969-26-7
M. Wt: 359.41
InChI Key: GCMWIKKMHWMMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methylisoxazol-3-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea is a useful research compound. Its molecular formula is C15H17N7O2S and its molecular weight is 359.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A study by Li and Chen (2008) developed a simple and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas using microwave irradiation. This method enhances the reaction time efficiency compared to conventional heating, showcasing the chemical's potential in synthesizing novel urea derivatives with satisfactory yields (Li & Chen, 2008).

Conformational Adjustments and Self-Assembly

Phukan and Baruah (2016) explored the conformational adjustments in urea and thiourea based assemblies, focusing on the intramolecular hydrogen bond dynamics. This research provides insights into the self-assembly and structural versatility of such compounds, including 1-(5-methylisoxazol-3-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea, which may influence their application in material science and organocatalysis (Phukan & Baruah, 2016).

Antifilarial Activity

A significant application in medicinal chemistry is highlighted by the synthesis of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas, demonstrating antifilarial activity against Brugia pahangi and Litomosoides carinii. This study by Ram et al. (1984) underlines the potential of this compound derivatives in developing new treatments for filarial infections (Ram et al., 1984).

Gelation Properties

The study of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea by Lloyd and Steed (2011) shows the compound's ability to form hydrogels across a range of acids. This property is highly dependent on the anion identity, offering a method to tune the physical characteristics of the gels, such as rheology and morphology. This could have implications for the applications of similar urea derivatives in material science and drug delivery systems (Lloyd & Steed, 2011).

Antimicrobial Activity

A novel series of urea and thiourea derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial activity. The study by Shankar et al. (2017) showed promising results against various Gram-positive and Gram-negative bacteria, indicating the potential of these derivatives in developing new antimicrobial agents (Shankar et al., 2017).

Properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)-3-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2S/c1-11-10-13(19-24-11)17-14(23)16-8-5-9-25-15-18-20-21-22(15)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,16,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMWIKKMHWMMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NCCCSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.